molecular formula C19H17ClN6 B11285822 N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11285822
M. Wt: 364.8 g/mol
InChI Key: VUDFVBZTRGWGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential as a pharmacophore.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is facilitated by the presence of a green solvent such as ethanol, which promotes the formation of the desired pyrazolopyrimidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with potential biological activity.

Scientific Research Applications

N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific pyrazolopyrimidine scaffold, which imparts distinct biological activity. Its ability to selectively inhibit CDK2 sets it apart from other similar compounds, making it a valuable candidate for further research and development in therapeutic applications.

Properties

Molecular Formula

C19H17ClN6

Molecular Weight

364.8 g/mol

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-1-methyl-6-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H17ClN6/c1-12-10-13(20)8-9-16(12)23-17-15-11-21-26(2)18(15)25-19(24-17)22-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,22,23,24,25)

InChI Key

VUDFVBZTRGWGBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.